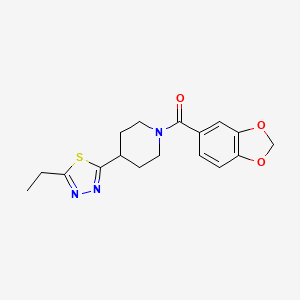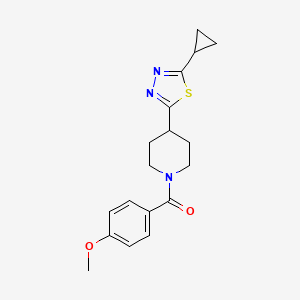
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that features a thiadiazole ring, a piperidine ring, and a carboxamide group
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold, such as this one, have been found to exhibit potent antimicrobial activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to a wide range of biological activities .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can exhibit a wide range of biological activities, including antimicrobial activity .
Biochemical Analysis
Biochemical Properties
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound has been shown to interact with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances cholinergic signaling . Additionally, this compound can bind to specific receptors and ion channels, modulating their activity and influencing downstream signaling pathways. The binding interactions with these biomolecules can lead to enzyme inhibition or activation, as well as changes in gene expression that contribute to its overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, which can have lasting impacts on cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer’s disease . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and neurotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of this compound, leading to the formation of metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via active transport mechanisms, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation in specific regions.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes such as protein synthesis and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate.
Attachment of the Piperidine Ring: The thiadiazole intermediate is then reacted with piperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired piperidine ring.
Formation of the Carboxamide Group: Finally, the phenyl group is introduced by reacting the intermediate with phenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.
Medicine
Medically, this compound is being explored for its potential therapeutic effects. It may have applications in treating diseases such as cancer, bacterial infections, and neurological disorders due to its ability to interact with specific molecular targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide
- 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-benzylpiperidine-1-carboxamide
- 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylmorpholine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity. The presence of the ethyl group on the thiadiazole ring and the phenyl group on the piperidine ring can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-2-14-18-19-15(22-14)12-8-10-20(11-9-12)16(21)17-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTSUNMVTPNDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B6578537.png)
![2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578539.png)
![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6578542.png)
![ethyl 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6578544.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6578551.png)
![1-cyclohexanecarbonyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578561.png)
![2-methyl-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B6578566.png)
![2-(4-methoxyphenyl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6578568.png)
![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine](/img/structure/B6578573.png)
![1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one](/img/structure/B6578578.png)
![1-(ethanesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578589.png)


![N-[4-(dimethylamino)phenyl]-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6578638.png)
